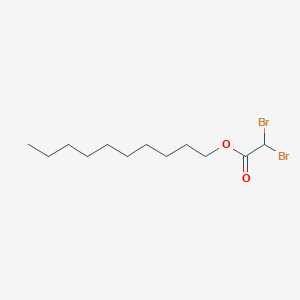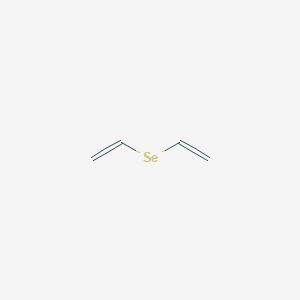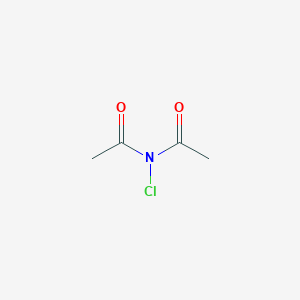
Acetamide, N-acetyl-N-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-acetyl-N-chloro- is an organic compound that belongs to the class of amides It is derived from acetic acid and contains both an acetyl and a chloro group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetamide, N-acetyl-N-chloro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with aniline, followed by chlorination. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-acetyl-N-chloro- often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions helps achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-acetyl-N-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-acetyl-N-chloro derivatives.
Reduction: Reduction reactions can convert Acetamide, N-acetyl-N-chloro- to its amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-acetyl derivatives, amines, and substituted amides. These products have significant applications in pharmaceuticals and chemical industries .
Aplicaciones Científicas De Investigación
Acetamide, N-acetyl-N-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the manufacture of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of Acetamide, N-acetyl-N-chloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Similar in structure but lacks the chloro group.
N-methylacetamide: Contains a methyl group instead of an acetyl group.
N-(3-nitrophenyl)acetamide: Contains a nitro group instead of a chloro group.
Uniqueness
Acetamide, N-acetyl-N-chloro- is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
59719-20-9 |
|---|---|
Fórmula molecular |
C4H6ClNO2 |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
N-acetyl-N-chloroacetamide |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6(5)4(2)8/h1-2H3 |
Clave InChI |
KGGMRBIQXHHALT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


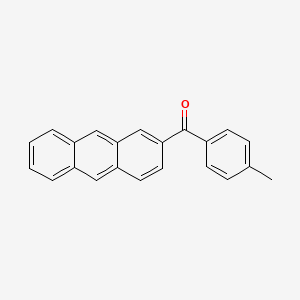
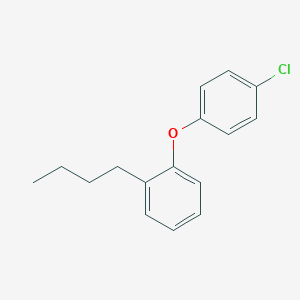
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

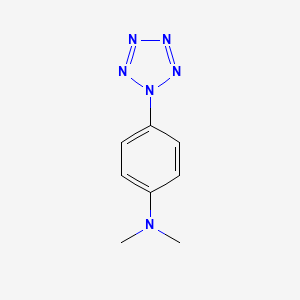

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
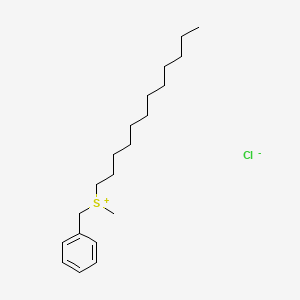
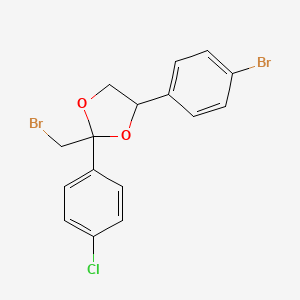
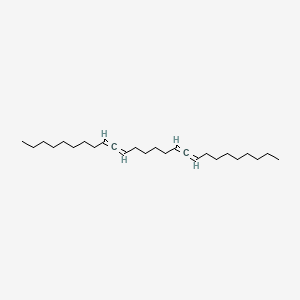
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
